1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE
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Overview
Description
1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a pyrrolidinone ring, a chlorinated methoxyphenyl group, and a thiophene-substituted oxadiazole moiety
Preparation Methods
The synthesis of 1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the thiophene group: This step involves the use of thiophene-2-carboxylic acid or its derivatives.
Formation of the pyrrolidinone ring: This can be synthesized through cyclization reactions involving appropriate amine and carbonyl compounds.
Chlorination and methoxylation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-(5-CHLORO-2-METHOXYPHENYL)-4-[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE include:
1-(5-CHLORO-2-METHOXYPHENYL)-3-(2-THIAZOLYL)UREA: This compound has a similar phenyl and chloro substitution but differs in the presence of a thiazole ring instead of the oxadiazole and pyrrolidinone rings.
2-Methoxyphenyl isocyanate: This compound shares the methoxyphenyl group but lacks the complex ring structures present in the target compound.
The uniqueness of this compound lies in its combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-23-13-5-4-11(18)8-12(13)21-9-10(7-15(21)22)17-19-16(20-24-17)14-3-2-6-25-14/h2-6,8,10H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVFDANILSZFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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